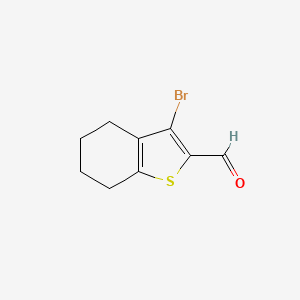

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde

CAS No.: 1785762-95-9

Cat. No.: VC2569897

Molecular Formula: C9H9BrOS

Molecular Weight: 245.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1785762-95-9 |

|---|---|

| Molecular Formula | C9H9BrOS |

| Molecular Weight | 245.14 g/mol |

| IUPAC Name | 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C9H9BrOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h5H,1-4H2 |

| Standard InChI Key | LOSWRUFQYSAVEF-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=C(S2)C=O)Br |

| Canonical SMILES | C1CCC2=C(C1)C(=C(S2)C=O)Br |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde contains a partially saturated benzothiophene core with a bromine atom and aldehyde functionality as key substituents. The compound's structure can be derived from the related compound 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene, which has been documented in chemical databases . The molecular structure consists of a thiophene ring fused with a cyclohexane ring, where the thiophene contains bromine at position 3 and a formyl (CHO) group at position 2.

Based on structural analysis of similar compounds, the molecular formula would be C₉H₉BrOS. This structure combines elements from both 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene (C₈H₉BrS) and aldehyde-containing thiophenes such as 3-bromothiophene-2-carboxaldehyde . The spatial arrangement of these functional groups significantly influences the compound's reactivity and chemical properties.

Physical Properties

The physical properties of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde can be estimated based on structurally similar compounds. By analyzing the properties of related compounds, we can construct the following table of predicted physical properties:

The presence of the aldehyde group increases the polarity compared to 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene, potentially affecting crystal packing, solubility, and intermolecular interactions. The bromine substituent contributes to the compound's relatively high molecular weight and likely influences its melting and boiling points.

Spectroscopic Properties

Spectroscopic data provides crucial information for structure elucidation and compound identification. Based on knowledge of similar compounds, the following spectroscopic properties can be anticipated:

NMR Spectroscopy:

-

¹H NMR would show characteristic signals including:

-

Aldehyde proton (singlet at approximately δ 9.8-10.0 ppm)

-

Cyclohexane ring protons (multiplets at approximately δ 1.8-2.8 ppm)

-

No aromatic thiophene proton signals due to substitution at positions 2 and 3

-

IR Spectroscopy:

-

C=O stretching vibration at approximately 1660-1690 cm⁻¹

-

C-Br stretching at approximately 550-650 cm⁻¹

-

C-S stretching vibrations characteristic of the thiophene ring

Mass Spectrometry:

-

Molecular ion peaks would reflect the isotopic pattern characteristic of bromine-containing compounds

-

Predicted collision cross-section values, based on similar structures, would be in the range of 130-140 Ų

Synthesis Methods

Synthetic Routes

Several synthetic approaches can be employed to prepare 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde, drawing from established methodologies for similar compounds. A primary route would involve formylation of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene, which serves as a key precursor .

The synthesis could be achieved through the following general approaches:

-

Vilsmeier-Haack Formylation: This involves treating 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group at the 2-position.

-

Lithiation-Formylation Sequence: Selective lithiation at the 2-position of 3-bromo-4,5,6,7-tetrahydro-1-benzothiophene followed by reaction with DMF or N-formylpiperidine.

-

Direct Bromination-Formylation: Starting from 4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde and performing selective bromination at the 3-position.

| Reagents | Conditions | Expected Yield |

|---|---|---|

| NaBH₄, MeOH (for reduction of aldehyde) | 0°C, 2 hours | 92-100% |

| PCC, CH₂Cl₂ (for oxidation of alcohol to aldehyde) | Room temperature, 2-4 hours | 70-85% |

| POCl₃, DMF (for formylation) | 0°C to room temperature, 4-6 hours | 65-80% |

Yield Optimization

Optimizing the yield for 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde synthesis would involve careful control of several parameters:

-

Temperature Control: Maintaining precise temperature control during formylation reactions is crucial for selectivity and yield. For instance, in similar compounds, reactions are typically initiated at low temperatures (0°C) and gradually warmed to room temperature .

-

Solvent Selection: The choice of solvent significantly impacts reaction efficiency. For formylation reactions, aprotic solvents like dichloromethane or 1,2-dichloroethane are preferred, while reductions may employ alcohols like methanol or ethanol .

-

Reaction Time: Extended reaction times may be necessary for complete conversion but must be balanced against potential side reactions. For similar compounds, reaction times range from 2-24 hours depending on the specific transformation .

-

Purification Techniques: Column chromatography using specific solvent systems (ethyl acetate/hexane) has been effective for purifying similar brominated thiophene derivatives, with documented yields of 92% for analogous transformations .

Reactivity and Chemical Behavior

Functional Group Reactivity

3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde possesses two reactive functional groups that enable diverse chemical transformations:

Aldehyde Group Reactivity:

-

Nucleophilic addition reactions forming hemiacetals, acetals, imines, or oximes

-

Reduction to primary alcohols using NaBH₄ or LiAlH₄

-

Oxidation to carboxylic acids

-

Aldol condensations and related C-C bond-forming reactions

-

Wittig and Horner-Wadsworth-Emmons reactions for olefination

The aldehyde group's reactivity is demonstrated in similar compounds like 3-bromothiophene-2-carbaldehyde, where reduction with sodium borohydride proceeds with excellent yields (92-100%) .

Bromine Substituent Reactivity:

-

Metal-halogen exchange reactions with organolithium reagents

-

Cross-coupling reactions (Suzuki, Stille, Negishi, etc.)

-

Nucleophilic aromatic substitution under specific conditions

The presence of both functional groups creates opportunities for selective or sequential reactions. For example, the bromine at position 3, as seen in related compounds, enables C-C bond formation through palladium-catalyzed cross-coupling reactions .

Structure-Activity Relationships

The structural features of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde influence its chemical behavior in several ways:

-

Electronic Effects: The electron-withdrawing bromine and aldehyde groups affect the electron density distribution in the thiophene ring, influencing regioselectivity in further reactions.

-

Steric Considerations: The tetrahydrobenzene ring provides steric hindrance that may affect the approach of reagents, particularly during reactions at the aldehyde group.

-

Conformational Aspects: The partially saturated cyclohexane ring introduces conformational flexibility compared to fully aromatic systems, which could impact reactivity and selectivity.

In similar benzothiophene derivatives, these structural features have been exploited for the synthesis of more complex molecules with applications in pharmaceutical development . For instance, the aldehyde group in related compounds has been used for condensation reactions to form chalcones with yields of approximately 71% .

Applications and Research Significance

Pharmaceutical Applications

Benzothiophene derivatives have established importance in medicinal chemistry, with 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde potentially serving as a valuable synthetic intermediate. The compound's structure suggests several potential pharmaceutical applications:

-

Building Block for Drug Development: The reactive aldehyde and bromine functionalities make it suitable for constructing more complex bioactive molecules through diverse chemical transformations.

-

Heterocyclic Scaffold: Benzothiophene cores appear in numerous bioactive compounds, including anti-inflammatory, antimicrobial, and anticancer agents. The partially saturated nature of the tetrahydrobenzene ring may provide unique conformational properties compared to fully aromatic systems.

-

Potential for Structure-Activity Relationship Studies: Derivatives obtained through modification of the aldehyde or bromine functionalities could generate compound libraries for biological screening and structure-activity relationship studies.

Similar brominated thiophene derivatives have been used to synthesize chalcones with potential biological activities, achieving yields of 71% in condensation reactions .

Material Science Applications

Beyond pharmaceutical applications, 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde could have relevance in materials science:

-

Precursor for Conjugated Systems: The aldehyde group provides a handle for extending conjugation through condensation reactions, potentially leading to materials with interesting electronic or optical properties.

-

Polymerization Potential: Both functional groups could serve as polymerization sites for the development of novel polymeric materials with unique properties.

-

Organosulfur Chemistry: The thiophene core makes this compound relevant to organosulfur chemistry, with potential applications in coordination chemistry and the development of sulfur-containing materials.

Research Trends

Current research trends involving similar benzothiophene derivatives focus on:

Analytical Methods

Identification Techniques

The identification and characterization of 3-Bromo-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde would typically employ multiple complementary techniques:

Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR for proton environments, particularly the characteristic aldehyde proton

-

¹³C NMR for carbon environments, including the distinctive carbonyl carbon

-

2D NMR techniques (COSY, HSQC, HMBC) for structural confirmation

-

-

Infrared (IR) Spectroscopy:

-

Identification of the C=O stretching vibration (approximately 1660-1690 cm⁻¹)

-

C-Br and C-S stretching vibrations

-

-

Mass Spectrometry:

-

High-resolution mass spectrometry for molecular formula confirmation

-

Fragmentation pattern analysis for structural insights

-

Characteristic isotope pattern due to bromine

-

Chromatographic Methods:

-

Liquid Chromatography: HPLC or LC-MS for purity assessment and identification

-

Gas Chromatography: GC-MS for volatile derivatives

Quantification Methods

Accurate quantification is essential for both synthetic and analytical applications:

-

Chromatographic Quantification:

-

HPLC with UV detection, typically monitoring at wavelengths where the compound shows strong absorption

-

GC-FID for quantification of volatile derivatives

-

-

Spectrophotometric Methods:

-

UV-Vis spectroscopy based on the characteristic absorption of the conjugated system

-

Colorimetric assays based on specific reactions of the aldehyde group

-

-

Internal Standard Methods:

-

Use of appropriate internal standards for accurate quantification in complex matrices

-

For collision cross-section measurements in ion mobility spectrometry, predicted values for related compounds suggest measurements in the range of 129-132 Ų , which could serve as a reference for the identification and characterization of this compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume